molecular formula C6H5F5N2O2S B570248 2-Nitro-4-(pentafluorosulfanyl)aniline CAS No. 197385-06-1

2-Nitro-4-(pentafluorosulfanyl)aniline

Cat. No. B570248
M. Wt: 264.17
InChI Key: TWGHNGNESYMJOQ-UHFFFAOYSA-N
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Description

2-Nitro-4-(pentafluorosulfanyl)aniline is a chemical compound with the molecular formula C6H5F5N2O2S . It is also known as 4-Amino-3-nitrophenylsulphur pentafluoride .


Synthesis Analysis

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline can be achieved through direct amination of 1-Nitro-4-(pentafluorosulfanyl)benzene with 1,1,1-trimethylhydrazinium iodide in the presence of tBuOK in DMSO . Another method involves the radical addition of SF5Cl to the alkynyl π-system of 2-ethynyl anilines followed by a cyclization reaction .


Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(pentafluorosulfanyl)aniline consists of a benzene ring substituted with nitro, amino, and pentafluorosulfanyl groups . The exact structure can be found in databases like PubChem .


Chemical Reactions Analysis

The pentafluorosulfanyl group on 2-Nitro-4-(pentafluorosulfanyl)aniline can influence a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .


Physical And Chemical Properties Analysis

2-Nitro-4-(pentafluorosulfanyl)aniline has unique physicochemical properties due to the presence of the pentafluorosulfanyl group. This group is known for its high chemical stability, strong inductive electron-withdrawing effect, and high lipophilicity .

Scientific Research Applications

  • Synthesis of SF5-Containing Compounds : 2-Nitro-4-(pentafluorosulfanyl)aniline is used in the direct amination of nitro(pentafluorosulfanyl)benzenes to synthesize SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, important in organic chemistry and pharmaceuticals (Pastýříková et al., 2012).

  • Vicarious Nucleophilic Substitution Reactions : It is used in vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions, leading to various substituted benzene compounds (Beier et al., 2011).

  • Synthesis of Alkenyl-(Pentafluorosulfanyl)Benzenes : In the Horner–Wadsworth–Emmons reaction, it facilitates the synthesis of (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes and 2-(2-arylethyl)-(pentafluorosulfanyl)anilines (Iakobson & Beier, 2012).

  • Synthesis of SF5-Substituted Indazoles : It's used in the synthesis of 5-SF5-substituted indazoles, which serve as versatile building blocks for diverse organic synthesis (Fan et al., 2017).

  • Hydroxylation to Produce Phenols : It reacts with cumyl hydroperoxide to form nitro(pentafluorosulfanyl)phenols, which upon reduction yield amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).

Future Directions

The pentafluorosulfanyl group is of growing interest in various scientific fields, including medicinal chemistry and materials science . The development of more efficient and high-yielding synthetic strategies for pentafluorosulfanyl derivatives, like 2-Nitro-4-(pentafluorosulfanyl)aniline, is a promising direction for future research .

properties

IUPAC Name

2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHNGNESYMJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(pentafluorosulfanyl)aniline

Synthesis routes and methods

Procedure details

4-Acetamido-3-nitrophenylsulphur pentafluoride (29.0 g) was heated at reflux with hydrochloric acid (6N) and dioxan for 40 minutes and concentrated to low volume, basified with sodium carbonate solution and extracted (ether). The extract was washed (water), dried (magnesium sulphate) and evaporated to give 4-amino-3-nitrophenylsulphur pentafluoride (24.7 g), m.p.132-135° C.
Name
4-Acetamido-3-nitrophenylsulphur pentafluoride
Quantity
29 g
Type
reactant
Reaction Step One
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reactant
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0 (± 1) mol
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Citations

For This Compound
3
Citations
T Pastýříková, G Iakobson, N Vida… - European Journal of …, 2012 - Wiley Online Library
Nitro‐4‐(pentafluorosulfanyl)benzene underwent direct amination with 1,1,1‐trimethylhydrazinium iodide in the presence of tBuOK in DMSO to give 2‐nitro‐5‐(pentafluorosulfanyl)…
PR Savoie, JT Welch - Chemical reviews, 2015 - ACS Publications
The organic chemistry of the pentafluorosulfanyl (SF5) group, previously reviewed 1 and extensively developed by Gard, has only recently come under more widespread investigation …
Number of citations: 272 pubs.acs.org
CP Bateman - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com

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